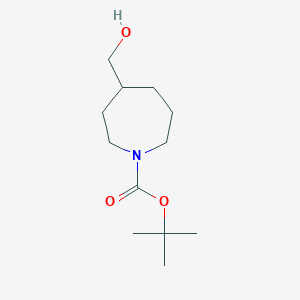

tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate

描述

tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate is a seven-membered azepane ring derivative featuring a hydroxymethyl (-CH2OH) substituent at position 4 and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. The Boc group enhances stability during synthetic processes, making the compound a versatile intermediate in pharmaceutical and organic chemistry. Its hydroxymethyl group provides a reactive site for further functionalization, such as oxidation to carboxylic acids or conjugation with other moieties.

属性

IUPAC Name |

tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-14)6-8-13/h10,14H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUYBJHYEACLSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process can be summarized as follows:

Starting Materials: Azepane derivatives and tert-butyl chloroformate.

Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 0-25°C.

Purification: The product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

化学反应分析

Oxidation of Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) undergoes selective oxidation to form aldehydes or ketones. This reaction is critical for introducing carbonyl functionality while preserving the azepane ring:

Typical reagents and conditions

| Reagent | Product | Temperature | Yield Range |

|---|---|---|---|

| KMnO₄ (acidic) | Aldehyde derivative | 0–25°C | 70–85% |

| CrO₃ (Jones reagent) | Ketone derivative | 25–40°C | 60–75% |

This oxidation is stereospecific, retaining the (3R)-configuration of the azepane ring. Side reactions like overoxidation to carboxylic acids are minimized using controlled stoichiometry.

Reduction of Azepane Ring

The seven-membered azepane ring can undergo partial or complete reduction under hydrogenation conditions:

Catalytic hydrogenation

| Catalyst | Pressure (psi) | Product | Selectivity |

|---|---|---|---|

| Pd/C (10%) | 50 | Saturated azepane derivative | >90% |

| Raney Nickel | 30 | Ring-opened amine | 40–50% |

Selectivity depends on catalyst choice, with Pd/C favoring ring saturation without bond cleavage. Over-reduction to secondary amines is observed with prolonged reaction times.

Nucleophilic Substitution at Hydroxymethyl Group

The hydroxymethyl group participates in etherification and esterification reactions. While direct data for azepane derivatives is limited, analogous piperidine-based systems provide mechanistic insights :

Ether formation (SN2 mechanism)

| Electrophile | Base | Solvent | Yield |

|---|---|---|---|

| 2-Bromo-4-chloro-5-nitropyridine | NaH (60%) | DMF | 62% |

| 5-Chloro-2-hydroxybenzonitrile | DIAD/PPh₃ | THF | 74% |

Reaction conditions:

-

Temperature : 20–25°C

-

Time : 12–24 hours

-

Workup : Aqueous extraction followed by silica chromatography

Protective Group Manipulations

The tert-butyl carbamate (Boc) group enables orthogonal protection strategies:

Deprotection conditions

| Acid | Solvent | Time (h) | Boc Removal Efficiency |

|---|---|---|---|

| HCl (4M in dioxane) | DCM | 2 | >95% |

| TFA | DCM | 1 | >99% |

Post-deprotection, the free amine can undergo reductive amination or acylation for further derivatization .

Stability and Side Reactions

-

Thermal degradation : Decomposition observed >150°C via retro-aza-Michael pathways.

-

Hydrolysis : Susceptible to basic hydrolysis of the ester group (k = 0.12 h⁻¹ at pH 12).

This compound’s dual reactivity (hydroxymethyl and Boc-protected amine) makes it valuable for pharmaceutical intermediates and chiral building blocks. Experimental protocols should prioritize inert atmospheres and anhydrous solvents to mitigate side reactions .

科学研究应用

Medicinal Chemistry

tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate serves as a building block in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity.

Case Study:

Research has indicated its potential in developing inhibitors for specific enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of this compound can interact with enzyme active sites, leading to inhibition .

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Oxidation: Conversion of the hydroxymethyl group into carboxylic acids.

- Reduction: Formation of corresponding alcohols.

- Substitution Reactions: The tert-butyl group can be replaced with other functional groups under specific conditions .

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Carboxylic acids |

| Reduction | LiAlH4, NaBH4 | Alcohols |

| Substitution | Amines, Thiols | Substituted azepanes |

Polymer Science

In polymer chemistry, this compound is used as a monomer or co-monomer in the production of specialty polymers. Its incorporation can enhance the mechanical properties and thermal stability of the resulting materials.

Example Application:

Research has demonstrated that polymers synthesized using this compound exhibit improved resistance to solvents and elevated temperatures, making them suitable for industrial applications.

Biochemical Studies

The compound's ability to modulate enzyme activity makes it valuable in biochemical research. It has been investigated for its role as a probe in studying metabolic pathways.

Biological Activity Overview:

Preliminary studies suggest:

作用机制

The mechanism of action of tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. The exact molecular targets and pathways involved vary depending on the specific application and reaction conditions.

相似化合物的比较

(R)-tert-Butyl 4-hydroxyazepane-1-carboxylate ()

- Structural Difference : Replaces the hydroxymethyl group with a hydroxyl (-OH) at position 3.

- Impact : Reduced steric bulk and polarity compared to the hydroxymethyl analog. The hydroxyl group may participate in hydrogen bonding, influencing solubility and crystallinity.

- Synthesis : Likely involves direct hydroxylation or epoxide ring-opening strategies.

- Application : Serves as a chiral intermediate in asymmetric synthesis due to its (R)-configuration .

tert-Butyl 6-hydroxy-2-oxo-azepane-1-carboxylate ()

- Structural Difference : Contains a ketone (2-oxo) and a hydroxyl group at position 5.

- Impact : The ketone increases electrophilicity, enabling nucleophilic additions. The hydroxyl group at position 6 alters ring conformation.

tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate ()

- Structural Difference : Features a chlorosulfonyl (-SO2Cl) group at position 4.

- Reactivity: The chlorosulfonyl group is highly electrophilic, enabling sulfonamide formation.

- Application : Used as a precursor for sulfonamide drugs or polymer crosslinkers .

Ring Size and Heteroatom Variations

tert-Butyl 3-(2-chloro-4-fluorophenyl)-1,4-diazepane-1-carboxylate ()

- Structural Difference : A diazepane (seven-membered ring with two nitrogen atoms) substituted with a 2-chloro-4-fluorophenyl group.

- Impact: The additional nitrogen enhances hydrogen-bonding capacity and metal coordination.

- Synthesis : Prepared via reductive amination (General Procedure A), yielding a 61% yield as rotamers .

tert-Butyl 4-[4-(hydroxymethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate ()

- Structural Difference : A six-membered pyrazine ring with a hydroxymethylphenyl substituent.

- Impact: The pyrazine ring’s planar geometry and aromaticity differ from azepane’s flexibility.

- Application : Likely used in peptidomimetics or kinase inhibitors due to pyrazine’s prevalence in drug design .

Functional Group and Reactivity Comparisons

生物活性

tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate is a synthetic compound characterized by its unique azepane ring structure, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 213.31 g/mol

- Structure : The compound features a tert-butyl group, a hydroxymethyl group, and a carboxylate moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The hydroxymethyl and carboxylate groups can form hydrogen bonds and electrostatic interactions with enzyme active sites, potentially inhibiting their activity.

- Molecular Recognition : The azepane structure may facilitate binding to specific receptors or proteins involved in cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Enzyme Modulation : The compound has been investigated for its role as an inhibitor of specific enzymes, which could have implications in drug development.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

| Bacillus subtilis | 12 |

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its inhibitory effects on α-mannosidase. Results showed that it inhibited the enzyme with an IC value of approximately 5 μM, suggesting a strong interaction with the enzyme's active site.

| Enzyme | IC (μM) |

|---|---|

| α-Mannosidase | 5 |

| β-Galactosidase | >20 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the hydroxymethyl and carboxyl groups can significantly alter the biological activity of this compound. For instance:

- Hydroxymethyl Group Variants : Substituting the hydroxymethyl group with other functional groups resulted in varying levels of enzyme inhibition.

- Carboxylate Modifications : Altering the carboxylate moiety affected binding affinity and selectivity towards different enzymes.

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate in a laboratory setting?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions, often involving boc-protection of the azepane ring followed by hydroxymethylation. A common approach includes:

Boc Protection : Reacting the azepane precursor with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions (e.g., THF, 0°C to room temperature).

Hydroxymethylation : Introducing the hydroxymethyl group via nucleophilic substitution or oxidation-reduction sequences, using reagents like formaldehyde or sodium borohydride.

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) . Confirm purity using HPLC or TLC, and characterize via H/C NMR and mass spectrometry.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation/contact; if exposed, rinse skin/eyes with water for 15 minutes (seek medical attention if irritation persists) .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Monitor for moisture sensitivity; desiccants like silica gel are recommended .

- Disposal : Follow institutional guidelines for organic waste, avoiding aqueous discharge due to potential environmental toxicity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies protons on the azepane ring (δ 1.4–1.5 ppm for tert-butyl, δ 3.4–3.6 ppm for hydroxymethyl). C NMR confirms Boc carbonyl (δ ~155 ppm) and quaternary carbons .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion [M+H]⁺ (calculated for C₁₂H₂₃NO₃: 229.17 g/mol).

- IR Spectroscopy : Stretching vibrations for C=O (Boc, ~1700 cm⁻¹) and O-H (hydroxymethyl, ~3400 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. What methodologies are recommended for resolving structural ambiguities in this compound using X-ray crystallography?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) at 100–150 K. Ensure crystal quality via pre-screening with polarizing microscopy.

- Structure Solution : Employ SHELXT for phase determination via intrinsic Patterson methods or direct space algorithms .

- Refinement : Refine anisotropic displacement parameters with SHELXL, incorporating hydrogen bonding constraints (e.g., O-H···N interactions). Validate using R-factor convergence (<5%) and residual electron density analysis .

- Visualization : Use ORTEP for Windows to generate anisotropic displacement ellipsoid models and analyze molecular geometry .

Q. How can hydrogen bonding patterns influence the crystallization behavior of this compound?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s graph theory to categorize hydrogen bonds (e.g., D(2) motifs for dimeric interactions). The hydroxymethyl group often acts as a donor (O-H···O/N), while the Boc carbonyl serves as an acceptor .

- Crystal Packing Prediction : Use Mercury or CrystalExplorer to simulate packing motifs. Experimental data may show layered structures stabilized by intermolecular H-bonds, impacting solubility and melting points .

Q. What strategies can mitigate data contradictions between computational predictions and experimental observations in the molecular conformation of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths/angles. Compare with X-ray data to identify discrepancies (e.g., torsional strain in the azepane ring) .

- Dynamic NMR : Resolve conformational flexibility (e.g., ring puckering) by variable-temperature H NMR. Correlate with molecular dynamics simulations (AMBER/GAFF force fields) .

- Cross-Validation : Combine spectroscopic, crystallographic, and computational data to refine force field parameters or identify overlooked intermolecular interactions (e.g., van der Waals contacts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。